molecular formula C14H12F3NO2S B2426357 Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone CAS No. 439109-05-4

Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone

Cat. No.: B2426357
CAS No.: 439109-05-4
M. Wt: 315.31
InChI Key: XPVYNPFQBQCZOS-UHFFFAOYSA-N
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Description

Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone is a chemical compound with the molecular formula C14H12F3NO2S It is characterized by the presence of a morpholine ring, a trifluoromethyl group, and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone typically involves the reaction of 5-(trifluoromethyl)-1-benzothiophene-2-carbonyl chloride with morpholine. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiophene moiety, where nucleophiles replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiophene ring.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted benzothiophene derivatives.

Scientific Research Applications

Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The trifluoromethyl group enhances the compound’s binding affinity and stability, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone: Unique due to the presence of both morpholine and trifluoromethyl groups.

    Morpholino[5-(methyl)-1-benzothiophen-2-yl]methanone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Morpholino[5-(chloro)-1-benzothiophen-2-yl]methanone: Contains a chloro group instead of trifluoromethyl, affecting its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions with biological targets. These features make it a valuable compound for various research and industrial applications.

Biological Activity

Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone (CAS Number: 439109-05-4) is a compound of interest in various biological research fields, particularly due to its potential applications in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C14H12F3NO2S
  • Molecular Weight : 315.31 g/mol
  • Density : 1.415 g/cm³
  • Boiling Point : 442.3 °C (predicted) .

Biological Activity Overview

Morpholino compounds have been studied for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The specific compound in focus has shown promising results in preliminary studies.

Antiviral Activity

Research indicates that derivatives of morpholino compounds exhibit significant antiviral properties. For instance, similar compounds have been shown to inhibit viral replication by targeting key enzymes involved in nucleotide biosynthesis. This compound may function through mechanisms akin to those observed in other morpholino derivatives, which inhibit enzymes like IMP dehydrogenase (IMPDH), crucial for viral replication .

Anticancer Potential

Several studies have explored the anticancer effects of morpholino derivatives. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, the IC50 values for related morpholino compounds were reported to be in the low micromolar range, indicating strong activity against cancer cells while maintaining low cytotoxicity towards normal cells . The structure-activity relationship (SAR) analysis suggests that substituents like trifluoromethyl groups enhance the potency of these compounds against cancer cells.

Case Studies and Research Findings

StudyFindingsReference
Study on Morpholino DerivativesDemonstrated inhibition of viral replication at micromolar concentrations; IC50 values ranged from 0.35 µM to 3 µM for related compounds.
Anticancer EfficacyRelated morpholino compounds showed IC50 values between 0.26 µM and 0.35 µM against various cancer cell lines, indicating high efficacy with low toxicity.
Mechanism of ActionInhibition of IMP dehydrogenase was identified as a key mechanism, disrupting nucleotide synthesis necessary for viral replication.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : As mentioned, it may inhibit IMPDH, which is essential for guanine nucleotide synthesis.
  • Cell Cycle Disruption : Similar morpholino compounds have been shown to induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.

Properties

IUPAC Name

morpholin-4-yl-[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2S/c15-14(16,17)10-1-2-11-9(7-10)8-12(21-11)13(19)18-3-5-20-6-4-18/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVYNPFQBQCZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819242
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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